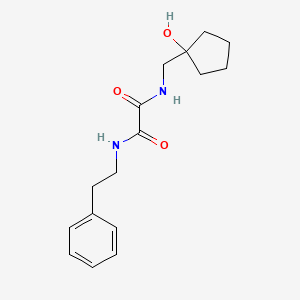
1-(5-Fluoropyrimidin-2-yl)-4-(2-thiophen-2-ylacetyl)piperazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Fluoropyrimidin-2-yl)-4-(2-thiophen-2-ylacetyl)piperazin-2-one, also known as TFPP, is a chemical compound that has shown great potential in scientific research. It is a piperazine derivative that has been synthesized using various methods and has been found to have a wide range of applications in the field of biochemistry and pharmacology.
Mecanismo De Acción
The mechanism of action of 1-(5-Fluoropyrimidin-2-yl)-4-(2-thiophen-2-ylacetyl)piperazin-2-one involves the inhibition of various enzymes and proteins involved in cancer cell growth and inflammation. 1-(5-Fluoropyrimidin-2-yl)-4-(2-thiophen-2-ylacetyl)piperazin-2-one has been found to inhibit the activity of thymidylate synthase, an enzyme involved in DNA synthesis, and VEGF, a protein involved in angiogenesis. 1-(5-Fluoropyrimidin-2-yl)-4-(2-thiophen-2-ylacetyl)piperazin-2-one has also been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Biochemical and Physiological Effects:
1-(5-Fluoropyrimidin-2-yl)-4-(2-thiophen-2-ylacetyl)piperazin-2-one has been found to have several biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit angiogenesis, and inhibit the production of pro-inflammatory cytokines. 1-(5-Fluoropyrimidin-2-yl)-4-(2-thiophen-2-ylacetyl)piperazin-2-one has also been found to have antioxidant properties and can scavenge free radicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(5-Fluoropyrimidin-2-yl)-4-(2-thiophen-2-ylacetyl)piperazin-2-one in lab experiments include its high potency and selectivity towards cancer cells and its ability to inhibit angiogenesis and inflammation. However, 1-(5-Fluoropyrimidin-2-yl)-4-(2-thiophen-2-ylacetyl)piperazin-2-one has some limitations, such as its poor solubility in water and its potential toxicity to normal cells.
Direcciones Futuras
1-(5-Fluoropyrimidin-2-yl)-4-(2-thiophen-2-ylacetyl)piperazin-2-one has shown great potential in scientific research, and several future directions can be explored. One possible direction is to study the synergistic effects of 1-(5-Fluoropyrimidin-2-yl)-4-(2-thiophen-2-ylacetyl)piperazin-2-one with other chemotherapeutic agents. Another direction is to study the pharmacokinetics and pharmacodynamics of 1-(5-Fluoropyrimidin-2-yl)-4-(2-thiophen-2-ylacetyl)piperazin-2-one to optimize its therapeutic potential. Additionally, 1-(5-Fluoropyrimidin-2-yl)-4-(2-thiophen-2-ylacetyl)piperazin-2-one can be modified to improve its solubility and reduce its toxicity to normal cells.
Métodos De Síntesis
The synthesis of 1-(5-Fluoropyrimidin-2-yl)-4-(2-thiophen-2-ylacetyl)piperazin-2-one involves the reaction of 5-Fluorouracil with 2-thiophen-2-ylacetic acid to form the intermediate compound. The intermediate is then reacted with piperazine and cyclized to form the final product, 1-(5-Fluoropyrimidin-2-yl)-4-(2-thiophen-2-ylacetyl)piperazin-2-one. Several methods have been used to synthesize 1-(5-Fluoropyrimidin-2-yl)-4-(2-thiophen-2-ylacetyl)piperazin-2-one, including microwave-assisted synthesis, solvent-free synthesis, and one-pot synthesis.
Aplicaciones Científicas De Investigación
1-(5-Fluoropyrimidin-2-yl)-4-(2-thiophen-2-ylacetyl)piperazin-2-one has been extensively studied for its potential application in the field of cancer research. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. 1-(5-Fluoropyrimidin-2-yl)-4-(2-thiophen-2-ylacetyl)piperazin-2-one has also been studied for its potential use as an anti-inflammatory agent, as it has been found to inhibit the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
1-(5-fluoropyrimidin-2-yl)-4-(2-thiophen-2-ylacetyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN4O2S/c15-10-7-16-14(17-8-10)19-4-3-18(9-13(19)21)12(20)6-11-2-1-5-22-11/h1-2,5,7-8H,3-4,6,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBSLDPCSYZZLCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)CC2=CC=CS2)C3=NC=C(C=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Fluoropyrimidin-2-yl)-4-[2-(thiophen-2-yl)acetyl]piperazin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[1-(3,3-Difluorocyclobutanecarbonyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2750221.png)
![1-[3-({5-[(2-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)propyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B2750224.png)











![8-(4-methoxyphenyl)-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2750244.png)